![molecular formula C13H9BrO2 B3279375 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid CAS No. 69200-16-4](/img/structure/B3279375.png)
2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid
Descripción general
Descripción
2’-Bromo-[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom at the 2’ position and a carboxylic acid group at the 2 position of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-[1,1’-biphenyl]-2-carboxylic acid typically involves the bromination of [1,1’-biphenyl]-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent such as carbon tetrachloride or dichloromethane and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of 2’-Bromo-[1,1’-biphenyl]-2-carboxylic acid may involve continuous flow processes to ensure efficient bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Bromo-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane in tetrahydrofuran.
Major Products:
- Substituted biphenyl derivatives.
- Biaryl compounds with various functional groups.
- Reduced forms of the carboxylic acid group.
Aplicaciones Científicas De Investigación
2’-Bromo-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Used in the development of organic electronic materials and polymers.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Analytical Chemistry: Employed as a reference compound in chromatographic and spectroscopic analyses.
Mecanismo De Acción
The mechanism of action of 2’-Bromo-[1,1’-biphenyl]-2-carboxylic acid involves its reactivity due to the presence of the bromine atom and the carboxylic acid group. The bromine atom can undergo nucleophilic substitution, while the carboxylic acid group can participate in various condensation and reduction reactions. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and material science.
Comparación Con Compuestos Similares
2-Bromobiphenyl: Lacks the carboxylic acid group, making it less versatile in certain reactions.
4-Bromobiphenyl: The bromine atom is positioned differently, affecting its reactivity and applications.
2-Iodobiphenyl: Contains an iodine atom instead of bromine, leading to different reactivity patterns.
Uniqueness: 2’-Bromo-[1,1’-biphenyl]-2-carboxylic acid is unique due to the combination of the bromine atom and the carboxylic acid group, which provides a distinct set of reactivity and applications compared to its analogs. This dual functionality makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
2-(2-bromophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVRHBOGZLFYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


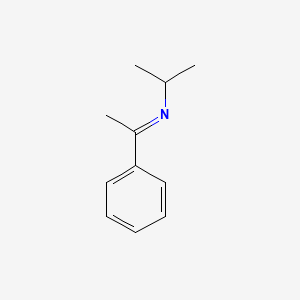
![2-(2-Chloroethyl)imidazo[1,2-a]pyridine](/img/structure/B3279299.png)

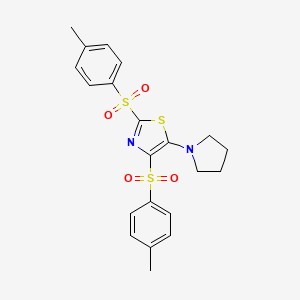
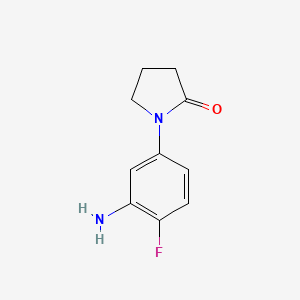
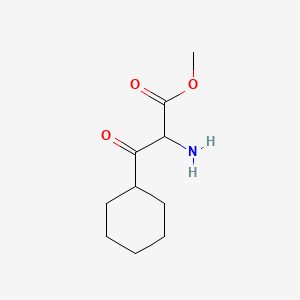
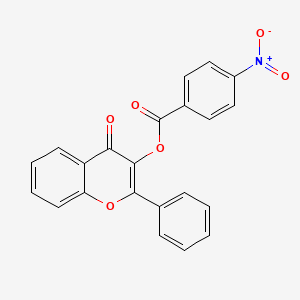
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B3279354.png)
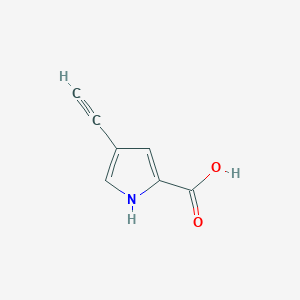
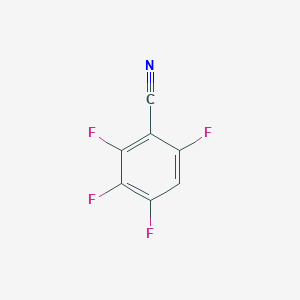
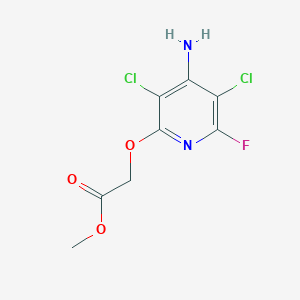
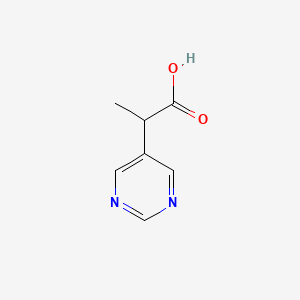
![Benzoic acid, 2-[[(1,3-dimethyl-1H-pyrazol-5-yl)amino]carbonyl]- (9CI)](/img/structure/B3279366.png)

